Tetrazine-Ph-NHCO-PEG3-alcohol

描述

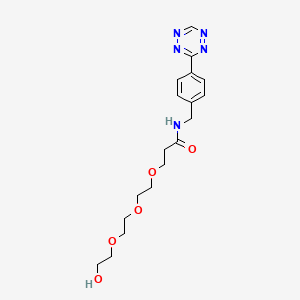

Structure

3D Structure

属性

分子式 |

C18H25N5O5 |

|---|---|

分子量 |

391.4 g/mol |

IUPAC 名称 |

3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C18H25N5O5/c24-6-8-27-10-12-28-11-9-26-7-5-17(25)19-13-15-1-3-16(4-2-15)18-22-20-14-21-23-18/h1-4,14,24H,5-13H2,(H,19,25) |

InChI 键 |

OYHGYVQRFGTURA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCO)C2=NN=CN=N2 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrazine-Ph-NHCO-PEG3-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetrazine-Ph-NHCO-PEG3-alcohol, a heterobifunctional linker increasingly utilized in advanced bioconjugation strategies and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a plausible synthetic pathway, and its critical role in facilitating the inverse electron demand Diels-Alder (iEDDA) bioorthogonal reaction. A significant portion of this guide is dedicated to its application in PROTAC technology, illustrated through a detailed experimental workflow for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key protein implicated in cancer. This guide aims to equip researchers with the necessary knowledge to effectively employ this versatile linker in their drug discovery and development endeavors.

Introduction to this compound

This compound is a versatile chemical tool that features three key functional components: a highly reactive tetrazine moiety, a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group. This unique combination of functionalities makes it an invaluable linker for a variety of bioconjugation applications, most notably in the construction of PROTACs.[1][2][3]

-

The Tetrazine Moiety: The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient diene that rapidly and specifically reacts with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][3] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[1][3]

-

The PEG3 Spacer: The triethylene glycol (PEG3) spacer is a short, hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[4] In the context of PROTACs, the flexibility and length of the PEG linker are crucial for optimizing the spatial orientation between the target protein and the E3 ubiquitin ligase, which is essential for efficient ternary complex formation and subsequent protein degradation.[4]

-

The Terminal Alcohol: The primary alcohol group provides a versatile handle for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or coupled to other molecules through esterification or etherification, allowing for the attachment of various payloads or functional groups.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | N-(4-(1,2,4,5-tetrazin-3-yl)benzyl)-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanamide | MedKoo Biosciences |

| Molecular Formula | C18H25N5O5 | MedKoo Biosciences |

| Molecular Weight | 391.43 g/mol | MedKoo Biosciences |

| Exact Mass | 391.1900 | MedKoo Biosciences |

| Appearance | To be determined (often a colored solid or oil) | MedKoo Biosciences |

| Purity | >98% (typical for commercial sources) | MedKoo Biosciences |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | MedKoo Biosciences |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, protected from light and moisture. | MedKoo Biosciences |

Synthesis of this compound

While often acquired through custom synthesis from commercial vendors, a plausible synthetic route for this compound can be conceptualized in two main stages: the synthesis of the tetrazine-functionalized amine core and its subsequent coupling with the PEGylated carboxylic acid.

Synthesis of (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine

The tetrazine ring can be formed from the corresponding nitrile. A common method involves the reaction of a nitrile with hydrazine (B178648) and a source of a C1 synthon, such as formamidine (B1211174) acetate, followed by oxidative aromatization.[5][6]

Amide Coupling with the PEG3 Moiety

The terminal alcohol of a PEG3 molecule can be protected, the other end functionalized to a carboxylic acid, and then coupled with the synthesized tetrazine-amine. Alternatively, commercially available Amino-PEG3-alcohol can be reacted with a suitable dicarboxylic acid anhydride (B1165640) to form the carboxylic acid-PEG3-alcohol, which is then activated for amide bond formation. A more direct approach involves the use of a copper/nitroxyl catalyst system for the oxidative coupling of an alcohol and an amine.[7]

Application in PROTAC Technology

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound is an ideal linker for constructing PROTACs using a modular approach, where the target protein ligand and the E3 ligase ligand are synthesized separately and then joined together using the bioorthogonal tetrazine-TCO ligation.

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for protein degradation in eukaryotic cells.[8][9] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a chain of ubiquitin molecules to the target protein.[8][9][10][11][12] This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[8][9]

PROTAC Mechanism of Action

A PROTAC molecule simultaneously binds to a target protein and an E3 ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

Experimental Protocol: Targeted Degradation of BRD4

This section outlines a detailed experimental workflow for the synthesis of a BRD4-targeting PROTAC using this compound and the subsequent evaluation of its ability to induce BRD4 degradation in a cancer cell line.

Synthesis of a BRD4-Targeting PROTAC

A BRD4-targeting PROTAC can be synthesized by conjugating a TCO-functionalized BRD4 ligand (e.g., a derivative of JQ1) with a tetrazine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, which recruits the Cereblon E3 ligase). This compound can be used to introduce the tetrazine moiety onto the E3 ligase ligand.

Cell Culture and Treatment

-

Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or a colorectal cancer cell line like LS174t) in 6-well plates to achieve 70-80% confluency at the time of harvest.[1][13]

-

PROTAC Preparation: Prepare a stock solution of the synthesized BRD4-targeting PROTAC (e.g., 10 mM in DMSO) and store at -20°C.[1] Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.

-

Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0, 100, 250, 500 nM) for a specified duration (e.g., 24 hours).[1][13] Include a DMSO-only treated group as a vehicle control.

Western Blot Analysis of BRD4 Degradation

Western blotting is a standard technique to quantify the amount of a specific protein in a sample.[1][13][14][15]

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford or BCA assay.[1]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Denature the proteins by boiling in Laemmli sample buffer.[1][14]

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.[14]

-

Incubate the membrane with a primary antibody specific for BRD4.[1][13][15]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.[1]

-

-

Detection and Analysis:

Expected Results

A successful BRD4-targeting PROTAC will induce a dose-dependent decrease in the levels of BRD4 protein as visualized by Western blot.

| Treatment | BRD4 Protein Level (normalized to loading control) | % Degradation |

| Vehicle (DMSO) | 1.00 | 0% |

| 100 nM PROTAC | 0.65 | 35% |

| 250 nM PROTAC | 0.30 | 70% |

| 500 nM PROTAC | 0.10 | 90% |

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and drug discovery. Its unique combination of a bioorthogonal tetrazine moiety, a solubilizing PEG spacer, and a modifiable alcohol group makes it an ideal component for the modular synthesis of complex biomolecules, particularly PROTACs. The detailed experimental workflow for the targeted degradation of BRD4 presented in this guide serves as a practical example of its application and highlights its potential in the development of novel therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly become even more significant.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Item - Schematic of the ubiquitination pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. reactionbiology.com [reactionbiology.com]

A Technical Guide to Tetrazine-Ph-NHCO-PEG3-alcohol: Structure, Properties, and Applications

Introduction: Tetrazine-Ph-NHCO-PEG3-alcohol is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and chemical biology. As a click chemistry reagent, its core functionality lies in the tetrazine moiety, which participates in exceptionally rapid and specific bioorthogonal reactions.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, tailored for researchers and professionals in drug development. The molecule incorporates a reactive tetrazine group, a stable phenyl group, an amide linkage, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal alcohol group for further functionalization.[3][4]

Chemical Structure and Physicochemical Properties

This compound is structurally defined by its IUPAC name: N-(4-(1,2,4,5-tetrazin-3-yl)benzyl)-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanamide.[5] The molecule's design features distinct functional units:

-

Tetrazine Ring: The highly reactive component that enables bioorthogonal conjugation via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[6]

-

Phenyl Group: Provides a stable scaffold connecting the tetrazine ring to the rest of the linker.

-

PEG3 Spacer: A hydrophilic polyethylene (B3416737) glycol chain that enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of resulting conjugates.[4][7]

-

Terminal Alcohol (-OH): A versatile functional group that allows for subsequent chemical modification or attachment to other molecules of interest.[4]

The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₅N₅O₅ | [3][5] |

| Molecular Weight | ~391.43 g/mol | [3][5][8] |

| Appearance | Red oil | [7] |

| Purity | Typically >95% | [4][7][8] |

| Solubility | Soluble in DCM, acetonitrile, DMF, DMSO | [7] |

| Storage Conditions | Long-term storage at -20°C; Short-term at 0-4°C (dry, dark conditions) | [5][7] |

| Synonyms | HY-133460, CS-0119237, AKOS040743957 | [3][5] |

| SMILES Code | OCCOCCOCCOCCC(NCC1=CC=C(C2=NN=CN=N2)C=C1)=O | [5] |

| InChI Key | OYHGYVQRFGTURA-UHFFFAOYSA-N | [3][5] |

Core Reactivity: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The primary utility of this compound stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1] This reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO).[6][7]

Key Characteristics:

-

Unprecedented Kinetics: The tetrazine-TCO ligation is the fastest known bioorthogonal reaction, proceeding with second-order rate constants up to 2000 M⁻¹s⁻¹, allowing for efficient conjugation even at low biomolecule concentrations.[6][7]

-

Biocompatibility: The reaction proceeds rapidly under mild, physiological conditions (aqueous buffers, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[7]

-

Chemoselectivity: The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups present in complex biological systems.[7]

The reaction mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) product.[6]

Key Applications and Experimental Workflows

The unique properties of this compound make it a versatile tool for various advanced applications.

PROTAC Development

This molecule is widely used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] In this context, the tetrazine linker serves as the bridge connecting the E3 ligase ligand to the target protein ligand.

Bioconjugation and Imaging

The linker is ideal for attaching labels, tags, or therapeutic payloads to biomolecules.[4] A common workflow involves reacting a TCO-modified biomolecule (e.g., an antibody or protein) with the tetrazine linker. The terminal alcohol on the linker can then be used for further modification, such as attaching a fluorescent probe for imaging applications.[4]

Experimental Protocols

The following is a generalized protocol for the conjugation of this compound to a TCO-modified protein.

Disclaimer: This protocol is a general guideline. Researchers must optimize reaction conditions, including stoichiometry, concentration, pH, and incubation time, for their specific biomolecules and applications. All work should be performed using appropriate personal protective equipment.

Materials and Reagents:

-

This compound

-

TCO-functionalized protein/biomolecule

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF) for stock solution

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable biological buffer.

-

Quenching reagent (optional, e.g., excess TCO or a scavenger)

-

Analytical equipment (e.g., HPLC, LC-MS, SDS-PAGE)

-

Purification system (e.g., SEC, FPLC)

Procedure:

-

Preparation of Stock Solution:

-

Allow the this compound (stored at -20°C) to warm to room temperature.

-

Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the linker in anhydrous DMSO or DMF. Mix thoroughly by vortexing.

-

Note: Due to potential hydrolysis, prepare the stock solution fresh before each use.

-

-

Bioconjugation Reaction:

-

Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (or 10-100 µM).

-

Add the this compound stock solution to the protein solution. A molar excess of the tetrazine linker (e.g., 3 to 10 equivalents relative to the protein) is typically used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Gentle mixing or agitation can improve reaction efficiency.

-

Note: The reaction is often complete within 30-60 minutes due to the fast kinetics.

-

-

Reaction Monitoring and Quenching:

-

(Optional) Monitor the reaction progress by taking aliquots at different time points and analyzing them via LC-MS or SDS-PAGE to observe the shift in molecular weight corresponding to the conjugate.

-

(Optional) If unreacted tetrazine needs to be removed, the reaction can be quenched by adding a small molecule with a TCO group.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted tetrazine linker and other small molecules from the reaction mixture.

-

Common purification methods include Size Exclusion Chromatography (SEC), dialysis, or spin filtration, selecting the method based on the properties of the protein conjugate.

-

-

Analysis and Characterization:

-

Confirm the successful conjugation and purity of the final product.

-

SDS-PAGE: Compare the conjugated protein to the starting protein to observe an increase in molecular weight.

-

Mass Spectrometry (LC-MS): Determine the exact mass of the conjugate to confirm the addition of the linker and calculate the degree of labeling.

-

UV-Vis Spectroscopy: Monitor the disappearance of the tetrazine's characteristic absorbance (~520 nm) to confirm reaction completion.

-

Safety and Handling

-

This product is intended for research use only and is not for human or veterinary use.[5]

-

Handle with standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat.

-

Store the compound under the recommended conditions (dry, dark, -20°C for long-term) to maintain its stability and reactivity.[5]

This compound is a powerful and versatile chemical tool. Its combination of a highly reactive tetrazine group, a hydrophilic PEG spacer, and a modifiable alcohol terminus makes it exceptionally well-suited for advanced applications in drug development, diagnostics, and fundamental biological research.[4] Its role in constructing PROTACs and enabling efficient bioconjugation via the iEDDA reaction underscores its importance for creating next-generation therapeutics and research probes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | C18H25N5O5 | CID 146026159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrazine-PEG3-alcohol | AxisPharm [axispharm.com]

- 5. medkoo.com [medkoo.com]

- 6. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 7. Tetrazine-PEG3-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. Tetrazine-PEG3-alcohol - Creative Biolabs [creative-biolabs.com]

Synthesis of Tetrazine-Ph-NHCO-PEG3-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible and robust synthetic pathway for Tetrazine-Ph-NHCO-PEG3-alcohol, a bifunctional linker molecule crucial in the field of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to facilitate its replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: a tetrazine-functionalized aromatic amine and a PEGylated carboxylic acid. These intermediates are then coupled via an amide bond to yield the final product.

The proposed synthetic route is as follows:

-

Synthesis of (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (B1456725) (2): This intermediate is synthesized from 4-cyanobenzylamine (1) through a Pinner-type reaction with hydrazine (B178648) and formamidine (B1211174) acetate (B1210297), followed by oxidative aromatization.

-

Synthesis of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid (4): This PEGylated carboxylic acid is prepared by the oxidation of the commercially available 2-(2-(2-aminoethoxy)ethoxy)ethanol (3).

-

Amide Coupling to form this compound (5): The final product is obtained by the coupling of the tetrazine amine (2) and the PEGylated carboxylic acid (4) using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on literature values for similar reactions and may vary depending on experimental conditions.

| Step | Reactant(s) | Product | Reagents | Solvent(s) | Typical Yield (%) |

| 1 | 4-cyanobenzylamine | (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine | Hydrazine, Formamidine acetate, Oxidizing agent (e.g., NaNO2) | Ethanol, Water | 60-70 |

| 2 | 2-(2-(2-aminoethoxy)ethoxy)ethanol | 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid | TEMPO, NaOCl, NaClO2 | Dichloromethane (B109758), Water | 85-95 |

| 3 | (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid | This compound | EDC, NHS | DMF or DCM | 70-80 |

Experimental Protocols

Synthesis of (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (2)

Materials:

-

4-cyanobenzylamine hydrochloride (1)

-

Formamidine acetate

-

Anhydrous hydrazine

-

Sodium nitrite (B80452) (NaNO2)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

Procedure:

-

To a solution of 4-cyanobenzylamine hydrochloride (1.0 eq) in ethanol, add formamidine acetate (5.0 eq) and anhydrous hydrazine (10.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and cool to 0 °C.

-

Slowly add a solution of sodium nitrite (5.0 eq) in water to the reaction mixture, maintaining the temperature at 0 °C. A color change to deep pink/red should be observed.

-

Stir the mixture at 0 °C for 1 hour.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (2) as a pink solid.

Synthesis of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid (4)

Materials:

-

2-(2-(2-aminoethoxy)ethoxy)ethanol (3)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

-

Sodium chlorite (B76162) (NaClO2)

-

Sodium phosphate (B84403) monobasic (NaH2PO4)

-

Dichloromethane (DCM)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

Procedure:

-

Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (3) (1.0 eq) in a biphasic mixture of dichloromethane and a pH 6.5 phosphate buffer.

-

Add TEMPO (0.05 eq) and sodium hypochlorite solution (1.2 eq) to the reaction mixture at 0 °C.

-

Stir vigorously until the starting material is consumed (monitored by TLC).

-

In a separate flask, prepare a solution of sodium chlorite (2.0 eq) and sodium phosphate monobasic (1.0 eq) in water.

-

Add the sodium chlorite solution to the reaction mixture and stir at room temperature for 12 hours.

-

Separate the aqueous layer and extract it with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid (4) as a colorless oil.

Synthesis of this compound (5)

Materials:

-

(4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (2)

-

3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid (4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid (4) (1.1 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

-

In a separate flask, dissolve (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (2) (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.

-

Add the solution of the amine to the activated acid solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane to afford this compound (5) as a pinkish solid.

Visualizations

The following diagrams illustrate the overall synthetic pathway and the experimental workflow for the key coupling step.

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for the amide coupling step.

The Pivotal Role of the PEG3 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic innovation. The choice of a linker to bridge these entities is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools. This guide provides an in-depth technical examination of the role of a short, discrete PEG spacer, specifically the tri-ethylene glycol unit (PEG3), in bioconjugation.

The fundamental advantages of PEGylation, the process of conjugating PEG chains to molecules, include enhanced hydrophilicity, reduced immunogenicity, and improved stability.[1] Discrete PEG linkers, such as those containing a PEG3 spacer, offer these benefits with the added advantage of a defined molecular weight and length, ensuring homogeneity in the final bioconjugate.[2] This is particularly crucial in the development of therapeutics like antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and overall molecular properties is paramount.[3]

This guide will delve into the quantitative impact of the PEG3 spacer, provide detailed experimental protocols for its use in bioconjugation, and visualize key workflows and concepts to provide a comprehensive resource for researchers in the field.

Core Functions and Advantages of the PEG3 Spacer

The PEG3 spacer, a short chain of three ethylene (B1197577) glycol units, offers a unique balance of properties that make it a versatile tool in bioconjugation. Its primary roles and advantages are multifaceted:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to challenges with aggregation and solubility in aqueous environments. The incorporation of a hydrophilic PEG3 spacer can significantly improve the water solubility of the entire bioconjugate, mitigating aggregation and facilitating formulation.[4]

-

Reduced Immunogenicity and Enhanced Stability: The PEG3 spacer can create a hydrophilic cloud around the conjugated molecule. This "shielding" effect can mask immunogenic epitopes, thereby reducing the potential for an immune response. Furthermore, this hydration layer can protect the bioconjugate from enzymatic degradation, increasing its stability in biological fluids.

-

Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG3 spacer provides critical spatial separation between the conjugated molecules. This is vital for preserving the biological activity of proteins or antibodies by preventing the attached payload from sterically hindering its binding site. It also ensures that the payload remains accessible to its target.

-

Improved Pharmacokinetics: By increasing the hydrodynamic size and hydrophilicity of a bioconjugate, the PEG3 spacer can lead to reduced renal clearance and a prolonged circulation half-life.[5] This can result in improved drug exposure at the target site and an enhanced therapeutic index.[6]

-

Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, the properties of the linker, including the PEG spacer, can influence the efficiency of the conjugation reaction and the resulting DAR. The use of a discrete PEG3 spacer contributes to a more homogeneous product with a well-defined DAR.[3]

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies to provide a comparative perspective on the impact of different PEG spacer lengths, including those in the range of PEG3.

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Performance Metrics

| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t1/2) | Tumor Growth Inhibition (%) |

| Non-PEGylated | ~4 | High | Short | Low |

| PEG2 | 8 | Variable | Increased | 35-45 |

| PEG4 | 8 | Variable | Increased | 35-45 |

| PEG8 | 8 | Variable | Significantly Increased | 75-85 |

| PEG12 | 8 | Variable | Significantly Increased | 75-85 |

| PEG24 | 8 | Variable | Significantly Increased | 75-85 |

Data compiled from multiple sources. While longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.[2]

Table 2: Influence of Mini-PEG Spacer Length on the Properties of a 68Ga-Labeled Bombesin Antagonist

| Spacer Length | logD (Hydrophilicity) | IC50 (nM) | Liver Uptake (1h p.i., %ID/g) |

| PEG2 | -2.27 ± 0.07 | 3.1 ± 0.2 | ~1.0 |

| PEG3 | -2.45 ± 0.08 | 3.9 ± 0.3 | ~0.6 |

| PEG4 | -2.48 ± 0.06 | 5.4 ± 0.4 | ~1.1 |

| PEG6 | -2.50 ± 0.09 | 5.8 ± 0.3 | ~1.1 |

This study demonstrates that a PEG3 spacer can lead to lower liver uptake compared to other short PEG spacers in this specific application.[7]

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of PEG3 spacers in bioconjugation.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]

In-Depth Technical Guide: Tetrazine-Ph-NHCO-PEG3-alcohol for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrazine-Ph-NHCO-PEG3-alcohol, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This guide details the physicochemical properties of this compound, its role in PROTAC synthesis, the underlying biological pathways, and detailed experimental protocols for the evaluation of PROTAC efficacy.

Core Compound Data

The fundamental properties of this compound are summarized in the table below. This linker is characterized by a tetrazine moiety for bioorthogonal conjugation, a phenyl group, an amide bond, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₅N₅O₅ | [1][2] |

| Molecular Weight | 391.43 g/mol | [1] |

| Exact Mass | 391.1900 u | [1] |

| Appearance | To be determined | [1] |

| Purity | >98% (typical) | [1] |

| Solubility | Soluble in DMSO, DMF, Acetonitrile | [1] |

The Role of this compound in PROTACs

This compound serves as a heterobifunctional linker in the modular synthesis of PROTACs. Its key feature is the tetrazine group, which participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This highly efficient and specific "click chemistry" reaction allows for the covalent linkage of two distinct molecular entities in a controlled manner.

In a typical PROTAC synthesis workflow, one end of the this compound linker is conjugated to a ligand that binds to a target protein of interest (POI), while the other end is attached to a ligand that recruits an E3 ubiquitin ligase. The PEG3 spacer provides flexibility and improves the solubility of the resulting PROTAC molecule, which is crucial for its biological activity.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway that are exploited by PROTACs.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC using a tetrazine-PEG linker and its subsequent biological evaluation.

PROTAC Synthesis via iEDDA Click Chemistry

This protocol describes the final conjugation step to form the PROTAC. It assumes the prior synthesis of a TCO-functionalized E3 ligase ligand (e.g., for VHL) and the availability of a BRD4-targeting ligand functionalized with an appropriate group for attachment to the this compound linker.

Materials:

-

This compound

-

TCO-functionalized VHL ligand

-

BRD4 ligand (e.g., JQ1 derivative)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction vial with a magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and characterization

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere.

-

Dissolution: Dissolve the this compound-conjugated BRD4 ligand in the anhydrous solvent in the reaction vial.

-

Addition of TCO-ligand: Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-functionalized VHL ligand to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.

-

Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of the starting materials and the formation of the desired PROTAC product.

-

Purification: Upon completion, purify the crude product using preparative HPLC to isolate the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: A streamlined workflow for PROTAC synthesis.

Assessment of PROTAC-Mediated BRD4 Degradation by Western Blot

This protocol details the steps to quantify the reduction in BRD4 protein levels in a cellular context following treatment with the synthesized PROTAC.

Materials:

-

Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa)

-

Synthesized BRD4-PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow the cells to adhere overnight.

-

Treat the cells with varying concentrations of the BRD4-PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment group.

-

-

Cell Lysis and Protein Quantification:

-

After the treatment period, wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 protein levels to the loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Caption: Step-by-step workflow for Western blot analysis.

This technical guide provides a foundational understanding of this compound and its application in the rapidly advancing field of targeted protein degradation. The provided protocols offer a practical starting point for researchers aiming to synthesize and evaluate novel PROTAC molecules.

References

An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science. Its exceptional kinetics, high specificity, and biocompatibility make it ideal for applications requiring precise molecular conjugation in complex biological systems. This guide provides a comprehensive overview of the core principles of iEDDA reactions, detailed experimental protocols for key applications, and quantitative data to inform experimental design.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][2] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][3] A smaller energy gap between these frontier molecular orbitals results in a faster reaction rate.[1][3]

The Diene: Electron-Deficient Systems

The most common dienes used in iEDDA reactions are 1,2,4,5-tetrazines (Tz).[1][2] The electron-withdrawing nature of the nitrogen atoms in the tetrazine ring lowers the LUMO energy, enhancing its reactivity with electron-rich dienophiles.[1][3] The reactivity of the tetrazine can be further tuned by the substituents at the 3 and 6 positions. Electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it.[1][3]

The Dienophile: Electron-Rich Partners

A variety of electron-rich dienophiles have been employed in iEDDA reactions, with strained alkenes and alkynes being particularly reactive. The ring strain in molecules like trans-cyclooctene (B1233481) (TCO) and norbornene raises the HOMO energy of the dienophile, thereby reducing the HOMO-LUMO gap with the tetrazine and dramatically accelerating the reaction rate.[1][3] TCO is one of the most reactive dienophiles for iEDDA reactions and is widely used in bioorthogonal chemistry.[1]

Reaction Mechanism

The iEDDA reaction between a 1,2,4,5-tetrazine (B1199680) and a dienophile proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[1][4] The release of N₂ is a key driving force for the reaction's irreversibility.[1][4]

Quantitative Data for iEDDA Reactions

The choice of diene and dienophile is critical for achieving the desired reaction kinetics for a specific application. The following tables summarize second-order rate constants for various iEDDA reaction pairs.

Table 1: Second-Order Rate Constants of Various Dienophiles with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

| Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

| trans-Cyclooctene (TCO) | ~2000 | PBS | [3] |

| Norbornene | 1.9 | Not Specified | [1] |

| exo,exo-5-Norbornene-2,3-dimethanol | 0.155 ± 0.002 | Methanol | [5] |

| Cyclopentene | ~0.01 | Methanol | [5] |

| Styrene | ~0.001 | Methanol | [5] |

Table 2: Comparison of Second-Order Rate Constants for Different Tetrazine Derivatives with TCO

| Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Hydrogen-substituted tetrazine | 2000 (±400) | [3] |

| Methyl-substituted tetrazine | > 800 | [3] |

| ATTO-tetrazines | up to 1000 | [3] |

| Dipyridal tetrazine | 2000 (±400) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving iEDDA reactions.

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a common method for synthesizing a widely used tetrazine derivative.[2]

Materials:

-

Anhydrous hydrazine (B178648)

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Ice bath

-

Nitrogen atmosphere setup

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[2]

-

Stir the reaction mixture at 78°C for 30 minutes to several hours, monitoring the reaction progress by TLC.[2]

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.[2]

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.[2]

-

Purification: Extract the crude product with dichloromethane or purify directly by column chromatography on silica gel to yield the final product as a colored solid.[2]

Protocol 2: Antibody Labeling with TCO and Tetrazine Ligation

This protocol outlines a two-step process for labeling an antibody with a fluorescent tetrazine via a TCO linker.[3][6]

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEGx-NHS ester

-

Anhydrous DMSO or DMF

-

Fluorescently labeled tetrazine

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.[2] If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.[3]

-

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]

-

Antibody-TCO Conjugation: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature.[6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[6]

-

Purification of TCO-labeled Antibody: Remove excess, unreacted TCO-NHS ester using a spin desalting column.[2]

-

Tetrazine Ligation: Add the fluorescently labeled tetrazine to the purified TCO-antibody solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine can be used.[3]

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C for longer incubation times.[3]

-

Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[2]

References

- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Tetrazine-Ph-NHCO-PEG3-alcohol

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for the successful design and execution of novel therapeutic and diagnostic agents. Tetrazine-Ph-NHCO-PEG3-alcohol is a heterobifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted constructs. Its utility is fundamentally governed by its solubility and stability. This guide provides a comprehensive overview of these core characteristics, supported by available data and generalized experimental protocols.

Core Physicochemical Properties

This compound, with a molecular formula of C18H25N5O5 and a molecular weight of approximately 391.43 g/mol , is designed for chemoselective ligation reactions.[1][2] The molecule incorporates a tetrazine moiety for bioorthogonal chemistry, a phenyl group, a stable amide linkage, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal alcohol group for further functionalization. The PEG3 spacer is a key structural feature intended to enhance aqueous solubility.[3][4]

Solubility Profile

The solubility of this compound is a critical factor for its application in biological systems, which are predominantly aqueous. While quantitative solubility data in aqueous buffers is not extensively published, the presence of the hydrophilic PEG3 spacer suggests enhanced water solubility compared to non-PEGylated analogs.[3][4] Qualitative data from various suppliers indicates that the compound is readily soluble in common organic solvents.

Table 1: Reported Solubility of this compound

| Solvent | Reported Solubility/Miscibility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble (10 mM reported) | [3][5] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Acetonitrile | Soluble | [3] |

| Aqueous Buffers | Enhanced solubility expected | [3][4][6] |

Stability and Storage

The stability of the tetrazine ring is essential for its utility in bioorthogonal reactions. Generally, tetrazines are sensitive to certain conditions, and their stability can be influenced by factors such as pH, temperature, and light exposure. The chemical stability of this specific tetrazine is considered sufficient for most bioconjugation applications, although it is noted to be less stable than its methyltetrazine counterparts.[6] For optimal performance and longevity, specific storage conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Source(s) |

| Short-term Storage | 0 - 4 °C (days to weeks) | [1] |

| Long-term Storage | -20 °C (months to years) | [1] |

| Shipping | Ambient temperature as a non-hazardous chemical; stable for a few weeks. | [1] |

| General Handling | Store in a dry, dark environment. | [1] |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of tetrazine derivatives. These methods can be adapted for the specific characterization of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of a compound in an aqueous buffer using UV-Vis spectroscopy.

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the tetrazine compound in an organic solvent (e.g., DMSO) at a known high concentration.

-

Create a series of dilutions from the stock solution in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of the tetrazine (typically around 520-540 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Saturation Experiment:

-

Add an excess amount of the solid tetrazine compound to a known volume of the aqueous buffer.

-

Stir the suspension at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant. It is advisable to filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

-

Concentration Determination:

-

Measure the absorbance of the filtered supernatant using the UV-Vis spectrophotometer at the λmax.

-

Use the calibration curve to determine the concentration of the dissolved compound in the saturated solution. This concentration represents the aqueous solubility under the tested conditions.[7]

-

Protocol 2: Assessment of Stability in Solution

This protocol describes a general method to evaluate the stability of a tetrazine compound in a solution over time by monitoring its absorbance.

-

Sample Preparation:

-

Prepare a solution of the tetrazine compound in the buffer or solvent of interest at a known concentration.

-

Divide the solution into several aliquots for analysis at different time points and under various conditions (e.g., different temperatures, pH values, or exposure to light).[7]

-

-

Incubation:

-

Store the aliquots under the desired experimental conditions. For example:

-

-

Data Collection:

-

At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), retrieve an aliquot from each condition.

-

Measure the full absorbance spectrum (e.g., from 300 to 700 nm) of each aliquot.[7]

-

-

Data Analysis:

-

Monitor the change in absorbance at the λmax of the tetrazine over time. A decrease in absorbance is indicative of degradation.[7]

-

The appearance of new peaks in the spectrum may suggest the formation of degradation products.[7]

-

Calculate the percentage of the remaining tetrazine compound at each time point relative to the initial concentration (time zero).

-

Logical and Reaction Workflow

The primary utility of this compound is its participation in the inverse electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This bioorthogonal reaction is known for its extremely fast kinetics and high selectivity, allowing for the efficient conjugation of molecules in complex biological environments.[3]

Caption: Workflow of the inverse electron-demand Diels-Alder (iEDDA) reaction.

The experimental workflow for assessing the stability of a tetrazine compound involves a series of controlled incubations followed by analytical measurements to quantify its degradation over time.

Caption: Experimental workflow for assessing the stability of a tetrazine compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C18H25N5O5 | CID 146026159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrazine-PEG3-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Tetrazine-PEG3-alcohol | AxisPharm [axispharm.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. PEG3-tetrazine | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

Key Features of Bioorthogonal Chemistry for Biological Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules in their native environments, enabling real-time visualization and manipulation of molecules such as glycans, proteins, and lipids without cellular toxicity.[1][2] The core principle of bioorthogonal chemistry lies in the use of reaction partners that are abiotic and mutually reactive under physiological conditions (temperature, pH, and aqueous environment) while remaining inert to the vast array of functional groups present in biological systems.[3][4] This guide provides a technical overview of the key features, quantitative data, experimental protocols, and conceptual workflows of bioorthogonal chemistry for biological studies.

Core Principles of Bioorthogonal Chemistry

To be considered bioorthogonal, a reaction must satisfy several stringent criteria:

-

High Selectivity: The reacting partners must exclusively react with each other, ignoring all other biological functional groups.[2]

-

Biocompatibility: The reagents and reaction byproducts must be non-toxic and not perturb the normal physiology of the biological system under investigation.[5]

-

Favorable Kinetics: The reaction should proceed at a reasonable rate at low, physiologically relevant concentrations of the reactants.[3]

-

Stability: The reactants and the resulting covalent linkage must be stable in an aqueous environment.[5]

The general workflow of a bioorthogonal labeling experiment typically involves two steps:

-

Metabolic or Covalent Labeling: A biomolecule of interest is tagged with a "chemical reporter," a small, bioorthogonal functional group (e.g., an azide (B81097) or an alkyne). This can be achieved through metabolic engineering, where a cell is fed a precursor molecule containing the reporter, or through site-specific protein modification.[1]

-

Bioorthogonal Ligation: A probe molecule carrying the complementary functional group and a payload (e.g., a fluorophore, a biotin (B1667282) tag, or a drug molecule) is introduced. The probe then specifically reacts with the chemical reporter on the biomolecule of interest.[1]

Key Bioorthogonal Reactions

Several bioorthogonal reactions have been developed, with the Staudinger ligation and azide-alkyne cycloadditions being among the most widely used.

The Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a triarylphosphine that has been engineered to form a stable amide bond.[6] It was one of the first bioorthogonal reactions to be developed and is valued for being catalyst-free, which avoids the potential toxicity associated with metal catalysts.[7] However, its reaction kinetics are relatively slow compared to other bioorthogonal reactions.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Also known as "click chemistry," CuAAC is a highly efficient and versatile reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.[8] It boasts exceptionally fast reaction rates and forms a stable triazole linkage.[8] The primary drawback of CuAAC for live-cell imaging is the cytotoxicity of the copper catalyst.[5] However, the development of copper-chelating ligands has significantly mitigated this issue.[5][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[10] This reaction is also highly selective and biocompatible, making it well-suited for in vivo studies.[10] The kinetics of SPAAC are generally faster than the Staudinger ligation but can be slower than CuAAC.[4]

Quantitative Data on Bioorthogonal Reactions

The selection of an appropriate bioorthogonal reaction is often guided by its kinetic properties. The second-order rate constant (k₂) is a key parameter for comparing the efficiency of different reactions. A higher k₂ value indicates a faster reaction.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| Staudinger Ligation | Azide + Triarylphosphine | ~0.002 - 0.01 | Catalyst-free, high biocompatibility | Slow kinetics, phosphines can be prone to oxidation |

| CuAAC | Azide + Terminal Alkyne | ~1 - 100 | Very fast kinetics, high efficiency | Requires copper catalyst, potential for cytotoxicity |

| SPAAC | Azide + Cyclooctyne | ~0.1 - 1 | Catalyst-free, good biocompatibility, faster than Staudinger ligation | Cyclooctynes can be bulky, potentially causing steric hindrance |

| Tetrazine Ligation | Tetrazine + trans-Cyclooctene (TCO) | ~1000 - 30000 | Extremely fast kinetics, catalyst-free | Tetrazine stability can be a concern |

Experimental Protocols

Detailed Methodology for Staudinger Ligation-Mediated Cell Surface Labeling

This protocol describes the labeling of cell-surface glycans with a fluorescent probe using the Staudinger ligation.

1. Metabolic Labeling of Cells with Azido (B1232118) Sugars: a. Culture mammalian cells to ~70-80% confluency in a suitable medium. b. Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) in sterile DMSO. c. Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell-surface glycans.

2. Preparation of Phosphine-Probe Conjugate: a. Synthesize or obtain a phosphine (B1218219) reagent functionalized with a reactive group (e.g., an NHS ester) and the desired probe (e.g., a fluorescent dye). b. Conjugate the phosphine reagent to the probe according to the manufacturer's instructions or standard bioconjugation protocols. c. Purify the phosphine-probe conjugate using appropriate chromatographic techniques (e.g., HPLC or size-exclusion chromatography).

3. Staudinger Ligation on Live Cells: a. Gently wash the Ac₄ManNAz-treated cells twice with ice-cold PBS. b. Prepare a labeling solution of the phosphine-probe conjugate in a serum-free medium or PBS at a final concentration of 50-100 µM. c. Add the labeling solution to the cells and incubate for 1-2 hours at 37°C. d. Gently wash the cells three times with ice-cold PBS to remove the unreacted probe. e. The cells are now ready for analysis (e.g., fluorescence microscopy or flow cytometry).

Detailed Methodology for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Live Cells

This protocol outlines the labeling of a protein of interest, metabolically labeled with an alkyne-containing amino acid, with an azide-functionalized fluorescent probe.[5]

1. Metabolic Labeling of Protein with Alkyne Amino Acid: a. Culture cells in a methionine-free medium for 1-2 hours to deplete endogenous methionine. b. Supplement the medium with L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) to a final concentration of 50-100 µM. c. Incubate the cells for 4-16 hours to allow for the incorporation of the alkyne-containing amino acid into newly synthesized proteins.

2. Preparation of CuAAC Reagents: a. Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄·5H₂O in water. b. Ligand Solution: Prepare a 100 mM stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water. c. Reducing Agent Solution: Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water. d. Azide-Probe Solution: Prepare a 10 mM stock solution of the azide-functionalized fluorescent probe in DMSO.

3. CuAAC Labeling of Live Cells: a. Gently wash the metabolically labeled cells twice with ice-cold PBS. b. Prepare the "click" reaction cocktail immediately before use. For a 1 mL final volume, mix:

- 875 µL of PBS

- 5 µL of the 20 mM CuSO₄ stock solution (final concentration: 100 µM)

- 25 µL of the 100 mM THPTA stock solution (final concentration: 2.5 mM)

- 5 µL of the 10 mM azide-probe stock solution (final concentration: 50 µM) c. Add 100 µL of the freshly prepared 100 mM sodium ascorbate solution to the cocktail to initiate the reaction (final concentration: 10 mM). d. Immediately add the complete click reaction cocktail to the cells. e. Incubate the cells for 30-60 minutes at room temperature, protected from light. f. Gently wash the cells three times with ice-cold PBS. g. The cells are now ready for downstream analysis.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Workflow for metabolic labeling and bioorthogonal ligation for glycan analysis.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for bioorthogonal labeling of live cells.

Logical Relationship Diagram

Caption: Logical relationships between the core principles and applications of bioorthogonal chemistry.

Applications in Drug Development

Bioorthogonal chemistry has emerged as a powerful tool in drug discovery and development.[8][10] Its applications include:

-

Target Identification and Validation: Activity-based protein profiling (ABPP) combined with bioorthogonal chemistry allows for the identification of drug targets in complex biological systems.

-

Prodrug Activation: Bioorthogonal reactions can be used to activate prodrugs at a specific site of action, thereby reducing off-target toxicity.[8]

-

Antibody-Drug Conjugates (ADCs): Bioorthogonal ligation provides a precise method for conjugating cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.

-

Drug Delivery: Bioorthogonal chemistry can be employed to assemble drug delivery systems in situ or to trigger the release of a drug from a nanocarrier at a target site.

Conclusion

Bioorthogonal chemistry provides an unparalleled toolkit for the precise chemical modification of biomolecules in living systems. The continuous development of new bioorthogonal reactions with faster kinetics and improved biocompatibility is expanding the frontiers of chemical biology, enabling researchers to probe complex biological processes with unprecedented detail. For scientists and professionals in drug development, these tools offer innovative strategies for target identification, drug delivery, and the creation of novel therapeutics. The careful selection of a bioorthogonal strategy, based on quantitative data and optimized experimental protocols, is crucial for the successful application of this powerful technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. interchim.fr [interchim.fr]

- 9. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]

Recommended storage conditions for tetrazine-based reagents.

An In-depth Technical Guide to the Storage and Handling of Tetrazine-Based Reagents

For researchers, scientists, and drug development professionals utilizing tetrazine-based reagents in bioorthogonal chemistry, maintaining their stability and reactivity is paramount for reproducible and successful experimentation. This guide provides a comprehensive overview of the recommended storage conditions, factors influencing stability, and experimental protocols for assessing the integrity of these powerful chemical tools.

Core Principles of Tetrazine Storage

Tetrazine compounds, while powerful reagents in click chemistry, are susceptible to degradation under certain conditions. The core principle of their storage revolves around minimizing exposure to factors that can compromise the integrity of the tetrazine ring. These factors primarily include light, moisture, elevated temperatures, and nucleophiles. The characteristic pink or red color of tetrazine solutions serves as a primary visual indicator of their integrity; a loss of this color often signifies degradation.[1]

General Storage Recommendations

For optimal long-term stability, tetrazine-based reagents, especially in their solid, lyophilized, or crystalline form, should be stored under the following conditions:

-

Temperature: Freeze upon receipt at temperatures of -20°C or lower.[2]

-

Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1][2]

-

Moisture: Store in a dry environment and ensure containers are tightly sealed to prevent hydration.[2]

When stored as recommended, solid tetrazine reagents can be stable for at least three years.[2]

Stability in Solution

While solid-state storage is preferred for long-term preservation, many applications require dissolving tetrazines in various solvents. The stability of tetrazines in solution is significantly influenced by the solvent, pH, and the nature of the substituents on the tetrazine ring.

It is best practice to prepare fresh solutions of tetrazine reagents immediately before use. [1] If storage in solution is unavoidable, it should be for the shortest duration possible, and the same principles of protection from light and moisture should be applied.

Solvent Selection and Stability

Tetrazines generally exhibit greater stability in anhydrous organic solvents compared to aqueous solutions.[1]

-

Organic Solvents: Good stability has been observed in common organic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) at room temperature when protected from light and moisture.[1]

-

Aqueous Solutions: Stability in aqueous solutions is pH-dependent and generally lower than in organic solvents.[1] Tetrazines are sensitive to harsh pH conditions.[1] The presence of nucleophiles in biological media, such as cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), can lead to degradation over several hours at 37°C.[1][3]

Influence of Substituents on Stability

The electronic properties of the substituents on the tetrazine ring play a critical role in their stability.

-

Electron-Donating Groups (EDGs): Tetrazines with electron-donating groups, such as alkyl or amino groups, generally exhibit greater stability.[1][4]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups tend to decrease the stability of the tetrazine ring, making it more susceptible to nucleophilic attack and degradation, especially in aqueous environments.[5][6][7][8]

Quantitative Stability Data

The following table summarizes quantitative data on the stability of various tetrazine derivatives under different conditions as reported in the literature.

| Tetrazine Derivative | Solvent/Medium | Temperature | Time | Percent Remaining/Observation |

| 3-(but-3-yn-1-yl)-6-phenyl-1,2,4,5-tetrazine | PBS or cell lysate | 37°C | 24 h | Stable |

| Tetrazine with dipyridyl substituents (EWG) | PBS | 37°C | 6 h | 75% |

| Tetrazine with dipyridyl substituents (EWG) | PBS | 37°C | 24 h | 27% |

| Alkyl substituted tetrazines | Serum | 37°C | 10 h | >96% for the most stable derivative |

| Tetrazine with EWG | Serum | 37°C | - | Least stable among the tested series |

Experimental Protocols

Protocol 1: General Procedure for Tetrazine-TCO Ligation

This protocol describes a general method for the bioorthogonal ligation of a tetrazine-modified molecule with a trans-cyclooctene (B1233481) (TCO)-functionalized molecule.

Materials:

-

Tetrazine-functionalized molecule

-

TCO-functionalized molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate biological buffer.[9]

-

Anhydrous DMSO or DMF for preparing stock solutions.[10]

Procedure:

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution (e.g., 10 mM) of the tetrazine reagent in anhydrous DMSO or DMF.[10]

-

Prepare a solution of the TCO-functionalized molecule in the reaction buffer.

-

-

Reaction Setup:

-

Incubation:

-

Monitoring the Reaction (Optional):

-

The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm using a spectrophotometer.[9]

-

-

Purification:

-

If necessary, remove unreacted reagents using appropriate methods such as spin desalting columns for proteins or size-exclusion chromatography.[10]

-

Protocol 2: Assessing Tetrazine Stability in Aqueous Buffer

This protocol outlines a method to evaluate the stability of a tetrazine derivative in an aqueous buffer over time.

Materials:

-

Tetrazine reagent

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

UV-Vis Spectrophotometer

-

LC-MS (Liquid Chromatography-Mass Spectrometry) system (for more detailed analysis)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the tetrazine in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution into the aqueous buffer to a final concentration suitable for spectrophotometric analysis (e.g., where the initial absorbance at the λmax of the tetrazine is between 0.5 and 1.0).

-

-

Incubation:

-

Incubate the tetrazine solution at a controlled temperature (e.g., 37°C).[5]

-

-

Data Collection:

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of the solution at the tetrazine's characteristic wavelength (typically 510-550 nm).[8]

-

Alternatively, for a more precise quantification, inject an aliquot of the solution into an LC-MS system to separate the parent tetrazine from its degradation products and determine their relative abundance.

-

-

Data Analysis:

-

Plot the percentage of remaining tetrazine (calculated from the absorbance or LC-MS peak area) as a function of time to determine its half-life and degradation rate in the tested buffer.

-

Visualizing Tetrazine Storage and Degradation

Tetrazine Storage Decision Workflow

The following diagram illustrates a decision-making workflow for the appropriate storage of tetrazine-based reagents.

Caption: A workflow for deciding on the appropriate storage conditions for tetrazine reagents.

Tetrazine Degradation Pathways

This diagram illustrates the primary pathways through which tetrazine reagents can degrade.

Caption: Key degradation pathways for tetrazine-based reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized Tetrazine Derivatives for Rapid Bioorthogonal Decaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Tetrazine-Ph-NHCO-PEG3-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction